molecular formula C17H11FN2S3 B2832183 4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide CAS No. 478029-97-9

4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide

Cat. No.: B2832183
CAS No.: 478029-97-9
M. Wt: 358.47
InChI Key: QCBXBTXVZIUMJU-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a benzothienopyrimidine core. It is known for its potential biological activities and is of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require the use of sulfur-containing reagents and may involve the formation of thioxopyrimidines and their condensed analogs .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of efficient and scalable cyclization reactions, can be applied to produce this compound on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

4-Fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The molecular pathways involved include the inhibition of prostaglandin synthesis and modulation of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide include other benzothienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenyl and methylsulfanyl groups enhances its potential as a pharmacologically active compound and provides opportunities for further chemical modifications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2S3/c1-21-17-19-14-12-4-2-3-5-13(12)23-15(14)16(20-17)22-11-8-6-10(18)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBXBTXVZIUMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)F)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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